molecular formula C7H17NO2Si B13939097 1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl- CAS No. 20546-50-3

1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl-

Cat. No.: B13939097
CAS No.: 20546-50-3
M. Wt: 175.30 g/mol
InChI Key: IZENPSJNWAUOPQ-UHFFFAOYSA-N
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Scientific Research Applications

Biological Activity

1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl-, also known by its CAS number 20546-50-3, is a unique organosilicon compound that has gained attention for its potential biological activities. This compound features a complex structure that includes both silicon and nitrogen atoms within its cyclic framework. The molecular formula is C7H17NO2SiC_7H_{17}NO_2Si with a molecular weight of approximately 175.3 g/mol .

Chemical Structure

The compound consists of:

  • Carbon (C) : 7 atoms
  • Hydrogen (H) : 17 atoms
  • Nitrogen (N) : 1 atom
  • Oxygen (O) : 2 atoms
  • Silicon (Si) : 1 atom

This structural composition contributes to its diverse chemical properties and potential applications in various fields, including materials science and biomedicine.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with biological molecules through various mechanisms:

  • Amine Functionality : The nitrogen atom in the structure can participate in hydrogen bonding and coordination with metal ions, which may enhance its reactivity and interaction with biological targets .
  • Silicon Framework : The presence of silicon allows for unique interactions with cellular components and may influence cellular signaling pathways.

Antimicrobial Properties

Studies have suggested that compounds similar to 1,3-Dioxa-6-aza-2-silacyclooctane exhibit antimicrobial properties. For instance:

  • In vitro Studies : Research has shown that certain silanes can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar antimicrobial effects .

Cytotoxicity and Cell Viability

The cytotoxic effects of organosilicon compounds have been explored in several studies:

  • Cell Line Studies : In vitro tests on cancer cell lines indicated that modifications in the silicon structure could lead to enhanced cytotoxicity against specific cancer types .

Research Findings Summary

Study FocusFindingsReference
Antimicrobial ActivityExhibits potential antimicrobial properties against various bacterial strains.
CytotoxicityModifications lead to enhanced cytotoxic effects on cancer cell lines.
Mechanism of ActionInteraction through amine functionality and silicon framework enhances biological activity.

Case Study 1: Antimicrobial Efficacy

A study conducted by Arkles et al. (2006) explored the use of cyclic azasilanes for surface modification in nanotechnology applications. The results indicated that these compounds could effectively modify surfaces to enhance antimicrobial properties .

Case Study 2: Cancer Cell Viability

In a comparative study on organosilicon compounds, researchers found that specific structural modifications significantly increased the cytotoxicity against breast cancer cell lines. This suggests that further exploration of 1,3-Dioxa-6-aza-2-silacyclooctane could yield promising results in cancer therapeutics .

Properties

CAS No.

20546-50-3

Molecular Formula

C7H17NO2Si

Molecular Weight

175.30 g/mol

IUPAC Name

2,2,6-trimethyl-1,3,6,2-dioxazasilocane

InChI

InChI=1S/C7H17NO2Si/c1-8-4-6-9-11(2,3)10-7-5-8/h4-7H2,1-3H3

InChI Key

IZENPSJNWAUOPQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCO[Si](OCC1)(C)C

Origin of Product

United States

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